3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a boronate ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a borylation reaction, often using a palladium catalyst and a boronic acid or ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, forming boronic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the boronate ester group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the boronate ester group, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Suzuki-Miyaura Cross-Coupling: The boronate ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach pyrazole derivatives to biomolecules for various biological studies.
Medicine
Drug Development: Pyrazole derivatives are often explored for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
3,5-Diethyl-1-methyl-4-boronic acid-1H-pyrazole: Similar structure but with a boronic acid group instead of a boronate ester.
3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the boronate ester group in 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it particularly useful in cross-coupling reactions, providing a versatile tool for the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H25BN2O2 |
---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
3,5-diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H25BN2O2/c1-8-10-12(11(9-2)17(7)16-10)15-18-13(3,4)14(5,6)19-15/h8-9H2,1-7H3 |
InChI Key |
FGXWWRNROYTNHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2CC)C)CC |
Origin of Product |
United States |
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